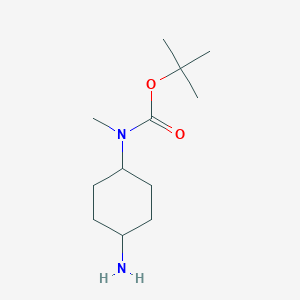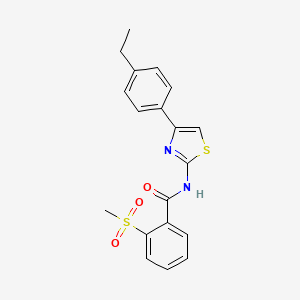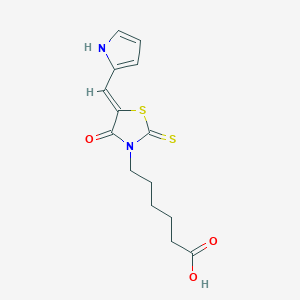
1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is a chemical compound that has shown promising results in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Chemical Transformations and Synthesis
1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol and related compounds are involved in various chemical transformations. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, indicating the potential for diverse synthetic applications (Mollet, D’hooghe, & de Kimpe, 2011).
Potential in Drug Discovery
3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine have been designed and synthesized, demonstrating their potential utility as building blocks in drug discovery (Feskov et al., 2019).
Applications in Heterocyclic Chemistry
Azetidines, including compounds similar to this compound, play a crucial role in the synthesis of various heterocyclic compounds. They are used to synthesize piperidines, pyrrolidines, pyrroles, and azetidin-3-ones, highlighting their versatility in heterocyclic chemistry (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial Applications
Certain derivatives of azetidin-2-ones show promising antimicrobial activity. This is evident in the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, which have been tested for antibacterial and antifungal activities (Desai & Dodiya, 2014).
Structural Studies and Analysis
The crystal and molecular structure of compounds like 1-(Diphenylmethyl)azetidin-3-ol, closely related to the target compound, have been analyzed, providing insights into their molecular geometry and intermolecular interactions (Ramakumar, Venkatesan, & Rao, 1977).
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .
Biochemical Pathways
Azetidines are known for their versatility as heterocyclic synthons, which suggests they may play a role in various biochemical pathways .
Pharmacokinetics
It’s worth noting that azetidine derivatives are known for their high bioavailability in humans .
Result of Action
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the reactivity of azetidines can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
Properties
IUPAC Name |
1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPEPMQRRIJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

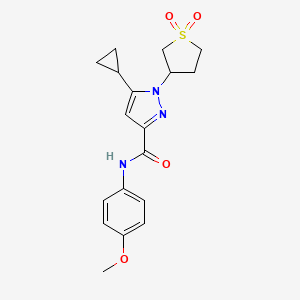


![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
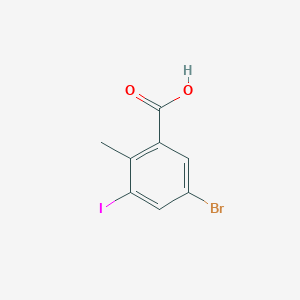
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)
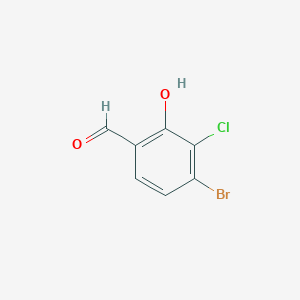
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

